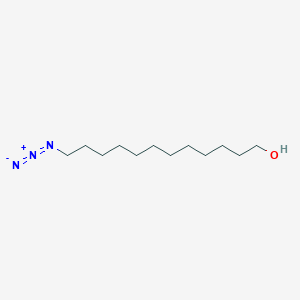![molecular formula C10H13ClN2O B1443075 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride CAS No. 1306603-79-1](/img/structure/B1443075.png)
2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride
説明
2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride, also known as 2-AEPN-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, powdery solid with a molecular weight of 438.99 g/mol and a melting point of 147-149°C. 2-AEPN-HCl has been used in a variety of laboratory experiments as a model compound to study the effects of aminopyridine derivatives on various biochemical and physiological processes.
科学的研究の応用
Organic Synthesis
- Field : Organic Chemistry
- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It’s used in the synthesis of a variety of important compounds .
- Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features .
- Results : It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Environmental Research
- Field : Environmental Science
- Application : 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride has been studied for its effects on ecosystems and its potential role in pollution management.
- Method : The compound has been found to have low toxicity to aquatic organisms.
- Results : It may have potential applications in the treatment of contaminated water.
Drug Development
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development . It has several biological activities allowing it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
- Method : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
- Results : Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .
Photocatalysis
- Field : Organic Chemistry
- Application : Acetonitrile can be used in photocatalytic reactions . For instance, benzyl alcohol and acetonitrile can produce amide after 16 hours of blue light irradiation in a nitrogen atmosphere .
- Method : The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst . Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% .
- Results : This method provides a new pathway for the synthesis of amides .
Synthesis of Benzoxazoles
- Field : Medicinal Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .
- Results : These benzoxazoles and their derivatives have shown various biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Chemical Probe Synthesis
- Field : Organic Chemistry
- Application : This compound is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
- Method : When appended to a ligand or pharmacophore through its PEGylated amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Results : This method provides a new pathway for the synthesis of chemical probes .
Industrial Research
- Field : Industrial Chemistry
- Application : In industrial research, 2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial processes may vary depending on the product being manufactured.
- Results : The use of this compound in manufacturing processes has been found to improve product quality and efficiency.
特性
IUPAC Name |
2-[4-(2-aminoethoxy)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-5-9-1-3-10(4-2-9)13-8-7-12;/h1-4H,5,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXOQNIWOOXJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride | |
CAS RN |
1306603-79-1 | |
| Record name | 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)


